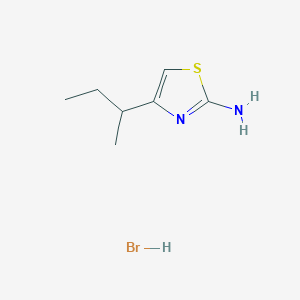

4-(sec-Butyl)thiazol-2-amine hydrobromide

Description

4-(sec-Butyl)thiazol-2-amine hydrobromide is a thiazole derivative characterized by a sec-butyl substituent at the 4-position of the thiazole ring and a hydrobromide salt form at the 2-amine group. The sec-butyl group introduces steric bulk and hydrophobicity, which may influence solubility, crystallinity, and biological interactions. The hydrobromide salt enhances stability and aqueous solubility compared to the free base form, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

4-butan-2-yl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVFVXOVDCNDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CSC(=N1)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)thiazol-2-amine hydrobromide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Introduction of the sec-Butyl Group: The secondary butyl group can be introduced via alkylation reactions using sec-butyl halides.

Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

Batch or Continuous Flow Reactors: These are used to control reaction conditions such as temperature, pressure, and reaction time.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydrothiazole derivatives.

Substitution Products: Various alkylated, acylated, and aminated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

4-(sec-Butyl)thiazol-2-amine hydrobromide has been explored for its anticancer properties. Studies have shown that 2-aminothiazole derivatives can inhibit the growth of various cancer cell lines, including:

The mechanism of action often involves the inhibition of specific kinases and other targets involved in cell proliferation and survival. For instance, compounds derived from the thiazole scaffold have demonstrated selective nanomolar inhibitory activity against multiple human cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research suggests that thiazole derivatives can exhibit potent effects against a variety of pathogens, including bacteria and fungi. The mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown promise in other therapeutic areas such as:

- Antidiabetic : Modulating glucose metabolism.

- Anti-inflammatory : Reducing inflammation markers.

- Antiviral : Inhibiting viral replication .

Case Study: Antitumor Activity Evaluation

A study evaluated various 2-amino-thiazole derivatives, including this compound, against different cancer cell lines. The findings indicated that certain structural modifications significantly enhanced their anticancer activity, with some compounds achieving IC50 values in the low micromolar range .

Case Study: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant pathogens .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)thiazol-2-amine hydrobromide involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of 4-(sec-butyl)thiazol-2-amine hydrobromide with structurally related compounds.

Structural and Physical Properties

Structure-Activity Relationships (SAR)

- Substituent Bulk : Bulky groups (e.g., tricyclodecyl) enhance thermal stability but may reduce solubility .

- Electron-Withdrawing Groups : Bromophenyl substituents improve dye fixation via covalent bonding .

- Hydrogen Bonding : Protonation at the thiazole nitrogen (evident in hydrobromide salts) facilitates intermolecular interactions in crystal lattices .

Biological Activity

4-(sec-Butyl)thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

- Chemical Name : this compound

- CAS Number : 2230807-85-7

- Molecular Formula : C₉H₁₁BrN₂S

- Molecular Weight : 251.16 g/mol

The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets. The thiazole ring is crucial for the antimicrobial and anticancer activities, acting through mechanisms such as inhibition of bacterial lipid biosynthesis and modulation of cell signaling pathways involved in tumor growth and survival .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound demonstrates promising antibacterial activity comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

| Standard (Norfloxacin) | E. coli | 8 |

| Standard (Norfloxacin) | S. aureus | 4 |

Anticancer Activity

Thiazole derivatives, including this compound, have been evaluated for their anticancer properties in various cancer cell lines. In vitro studies have reported significant antiproliferative effects against human breast adenocarcinoma (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| A549 | 20 |

| HT29 | 25 |

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Preliminary studies suggest that compounds with a thiazole moiety can exhibit significant anticonvulsant effects in animal models, indicating a potential therapeutic application in epilepsy treatment .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound, against a panel of bacterial strains. Results indicated that this compound exhibited superior activity against S. aureus, making it a candidate for further development as an antibiotic agent .

- Anticancer Evaluation : In a recent investigation, the compound was tested against various cancer cell lines using the Sulforhodamine B assay. The results demonstrated that it significantly inhibited cell proliferation in MCF7 cells with an IC50 value lower than many existing chemotherapeutics .

- Anticonvulsant Studies : A series of thiazole derivatives were assessed for their anticonvulsant properties using the maximal electroshock seizure (MES) model in rodents. Compounds similar to this compound showed promising results, suggesting a mechanism involving modulation of neurotransmitter systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.